4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-1,2,3,6-tetrahydropyridine
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Overview
Description
4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-1,2,3,6-tetrahydropyridine is a complex organic compound that features both chlorophenyl and dinitrophenyl groups attached to a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzaldehyde with 2,4-dinitrophenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to form the tetrahydropyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 4-(4-chlorophenyl)-1-(2,4-diaminophenyl)-1,2,3,6-tetrahydropyridine.
Scientific Research Applications
4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-1,2,3,6-tetrahydropyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The presence of both chlorophenyl and dinitrophenyl groups allows for multiple modes of interaction, enhancing its versatility as a research tool.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-1,2,3,6-tetrahydropyridine
- 4-(4-Methylphenyl)-1-(2,4-dinitrophenyl)-1,2,3,6-tetrahydropyridine
- 4-(4-Nitrophenyl)-1-(2,4-dinitrophenyl)-1,2,3,6-tetrahydropyridine
Uniqueness
This compound is unique due to the presence of both chlorophenyl and dinitrophenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-1-(2,4-dinitrophenyl)-3,6-dihydro-2H-pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c18-14-3-1-12(2-4-14)13-7-9-19(10-8-13)16-6-5-15(20(22)23)11-17(16)21(24)25/h1-7,11H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDSEHIBKHGTFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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